![molecular formula C11H19NO2 B14464327 Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester CAS No. 65732-89-0](/img/structure/B14464327.png)
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, (3R)-1-azabicyclo[222]oct-3-yl ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid and features a bicyclic structure with an azabicyclo[222]octane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester typically involves the esterification of butanoic acid with an appropriate alcohol derivative of the azabicyclo[2.2.2]octane. One common method is the reaction of butanoic acid with (3R)-1-azabicyclo[2.2.2]octan-3-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or titanium isopropoxide (Ti(OiPr)4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.
Major Products Formed
Hydrolysis: Butanoic acid and (3R)-1-azabicyclo[2.2.2]octan-3-ol.
Transesterification: A new ester and the corresponding alcohol.
Reduction: (3R)-1-azabicyclo[2.2.2]octan-3-ol.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: The compound’s structure makes it a candidate for studying enzyme-substrate interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester involves its interaction with specific molecular targets. In biological systems, the ester bond can be hydrolyzed by esterases to release butanoic acid and the corresponding alcohol. The released alcohol can then interact with various enzymes or receptors, depending on its structure and functional groups. The bicyclic structure of the compound may also play a role in its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester can be compared with other similar compounds, such as:
Butanoic acid, 3-methyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester: This compound has a similar ester linkage but features a different bicyclic structure (bicyclo[2.2.1]heptane) and different substituents.
Butanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, endo-: Another ester with a different bicyclic structure and stereochemistry.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the azabicyclo[2.2.2]octane moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65732-89-0 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] butanoate |
InChI |
InChI=1S/C11H19NO2/c1-2-3-11(13)14-10-8-12-6-4-9(10)5-7-12/h9-10H,2-8H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
BJNCVECKNVBHBP-JTQLQIEISA-N |
Isomerische SMILES |
CCCC(=O)O[C@H]1CN2CCC1CC2 |
Kanonische SMILES |
CCCC(=O)OC1CN2CCC1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




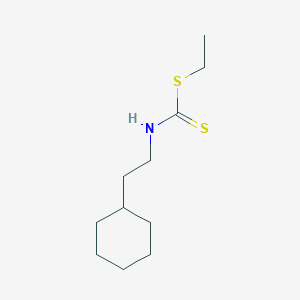
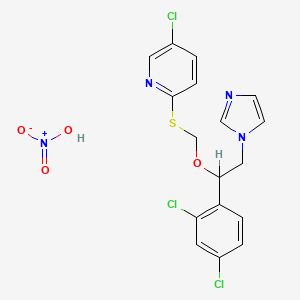
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

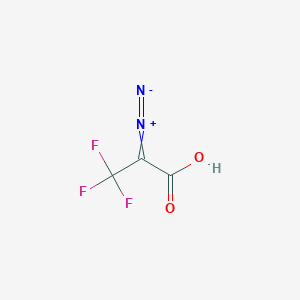
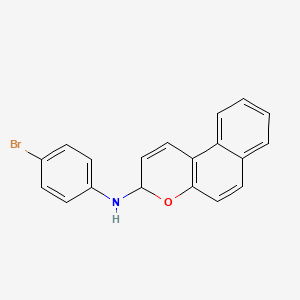
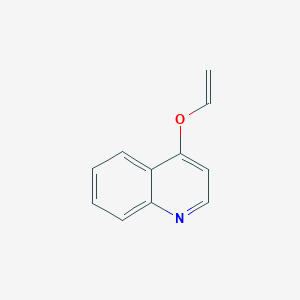

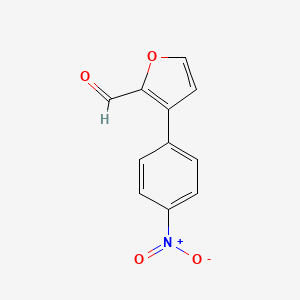
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)

